BenchChemオンラインストアへようこそ!

2-Cyclopropylimidazo[1,2-a]pyrazin-3-amine

Lipophilicity optimization Ligand efficiency Medicinal chemistry building blocks

2-Cyclopropylimidazo[1,2-a]pyrazin-3-amine (CAS 723286-63-3) is a heterocyclic small molecule belonging to the 3-aminoimidazo[1,2-a]pyrazine scaffold class, a privileged chemotype in kinase-targeted and epigenetic drug discovery. The compound features a fused imidazo[1,2-a]pyrazine bicyclic core with a cyclopropyl substituent at the C2 position and a nucleophilic primary amine at C3 (molecular formula C9H10N4, MW 174.20 g/mol, TPSA 56.21 Ų, predicted LogP ~1.19).

Molecular Formula C9H10N4
Molecular Weight 174.20 g/mol
Cat. No. B13315365
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Cyclopropylimidazo[1,2-a]pyrazin-3-amine
Molecular FormulaC9H10N4
Molecular Weight174.20 g/mol
Structural Identifiers
SMILESC1CC1C2=C(N3C=CN=CC3=N2)N
InChIInChI=1S/C9H10N4/c10-9-8(6-1-2-6)12-7-5-11-3-4-13(7)9/h3-6H,1-2,10H2
InChIKeyZXIGONJSCBDFAF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Cyclopropylimidazo[1,2-a]pyrazin-3-amine – Chemical Identity, Scaffold Class, and Procurement Baseline


2-Cyclopropylimidazo[1,2-a]pyrazin-3-amine (CAS 723286-63-3) is a heterocyclic small molecule belonging to the 3-aminoimidazo[1,2-a]pyrazine scaffold class, a privileged chemotype in kinase-targeted and epigenetic drug discovery . The compound features a fused imidazo[1,2-a]pyrazine bicyclic core with a cyclopropyl substituent at the C2 position and a nucleophilic primary amine at C3 (molecular formula C9H10N4, MW 174.20 g/mol, TPSA 56.21 Ų, predicted LogP ~1.19) . The C3 primary amine serves as a key functional handle for downstream derivatization—including amidation, reductive amination, and urea formation—while the cyclopropyl group at C2 introduces conformational constraint and modulates lipophilicity relative to other 2-substituted analogs [1].

Why 2-Cyclopropylimidazo[1,2-a]pyrazin-3-amine Cannot Be Casually Interchanged with Generic 3-Aminoimidazo[1,2-a]pyrazine Building Blocks


Within the 3-aminoimidazo[1,2-a]pyrazine series, the identity of the C2 substituent profoundly influences the physicochemical and pharmacokinetic trajectory of any downstream lead series. The unsubstituted parent scaffold (imidazo[1,2-a]pyrazin-3-amine, CAS 19943-95-4) carries a LogP of ~0.89, while the 2-phenyl analog reaches LogP ~2.56—an ~1.7 log-unit spread that directly impacts solubility, permeability, and metabolic clearance . The 2-cyclopropyl variant occupies a strategically intermediate lipophilicity space (LogP ~1.19) that can be critical for maintaining ligand efficiency and avoiding CYP450-mediated oxidative liabilities commonly observed with higher-logP phenyl congeners . Moreover, the cyclopropyl ring introduces stereoelectronic features—conformational rigidity, reduced off-target promiscuity, and attenuated N-dealkylation—that are entirely absent in simple alkyl-substituted analogs such as 2-methylimidazo[1,2-a]pyrazin-3-amine [1]. Substituting a generic analog mid-program will alter these parameters and confound structure-activity relationship (SAR) interpretation.

Quantitative Differentiation Evidence for 2-Cyclopropylimidazo[1,2-a]pyrazin-3-amine Versus Its Closest 3-Aminoimidazo[1,2-a]pyrazine Analogs


LogP Modulation: Cyclopropyl Occupies the Optimal Intermediate Lipophilicity Gap Between Methyl and Phenyl C2 Analogs

Among the four commercially available 2-substituted 3-aminoimidazo[1,2-a]pyrazine building blocks, 2-cyclopropylimidazo[1,2-a]pyrazin-3-amine supplies a predicted LogP of 1.19, which falls squarely between the 2-methyl analog (LogP 1.20) and the substantially more lipophilic 2-phenyl analog (LogP 2.56), while being measurably higher than the unsubstituted parent (LogP 0.89) . This intermediate lipophilicity profile is critical for balancing passive permeability against aqueous solubility in early hit-to-lead optimization, where cyclopropyl has been repeatedly shown to improve ligand efficiency relative to phenyl while avoiding the metabolic instability associated with unsubstituted heteroaryl C–H positions [1].

Lipophilicity optimization Ligand efficiency Medicinal chemistry building blocks

Molecular Weight Differentiation: Cyclopropyl Adds 40 Da Over the Unsubstituted Scaffold While Preserving High Fraction of sp³ Carbon (Fsp³)

The cyclopropyl substitution at C2 increases molecular weight to 174.20 Da compared to 134.14 Da for the unsubstituted imidazo[1,2-a]pyrazin-3-amine scaffold [1]. This 40 Da increment is accompanied by the introduction of three sp³-hybridized carbon atoms (the cyclopropyl ring), which elevates the fraction of sp³ carbon (Fsp³) from 0.0 (all sp²) in the parent to an estimated 0.33 in the target compound. Higher Fsp³ has been correlated with improved clinical success rates, lower promiscuity, and superior aqueous solubility in drug candidates [2]. In contrast, the 2-phenyl analog delivers a 76 Da increase (MW 210.24) while contributing only sp² carbons, thereby reducing Fsp³ and potentially increasing aromatic stacking-related off-target interactions.

Fragment-based drug discovery Fsp³ optimization Lead-likeness

Cyclopropyl-Specific Metabolic Stability Advantage: Reduced CYP450-Mediated Oxidation Versus N-Alkyl and N-Unsubstituted Analogs

Literature surveys of cyclopropyl-containing drug candidates demonstrate that the cyclopropyl ring can attenuate CYP450-mediated oxidative metabolism at adjacent nitrogen positions compared to linear alkyl or unsubstituted systems [1]. Specifically, N-cyclopropyl groups exhibit reduced N-dealkylation rates relative to N-ethyl or N-methyl counterparts, and the strained ring geometry sterically shields the C3 primary amine from oxidative deamination [2]. For 2-cyclopropylimidazo[1,2-a]pyrazin-3-amine, the cyclopropyl is positioned at C2 rather than on the amine nitrogen, but its electron-donating character and steric bulk can still influence the electronic environment of the imidazole ring and indirectly modulate metabolic susceptibility of the C3 amine during downstream derivatization . This represents a class-level advantage over the unsubstituted and 2-methyl analogs, which lack this metabolic shield.

Metabolic stability CYP450 metabolism Pharmacokinetic optimization

Synthetic Scalability via Groebke–Blackburn–Bienaymé (GBB) Multicomponent Reaction: Demonstrated Industrial Process for the 3-Aminoimidazo[1,2-a]pyrazine Scaffold

A Novartis-led team has developed and published an industrial-scale process for the synthesis of 3-aminoimidazo[1,2-a]pyrazines via the Groebke–Blackburn–Bienaymé (GBB) three-component reaction, achieving high yield and excellent purity at scale . The GBB reaction couples an aminopyrazine, an aldehyde, and an isonitrile in a single pot, and is fully compatible with cyclopropanecarboxaldehyde as the aldehyde input—which would directly yield the target 2-cyclopropylimidazo[1,2-a]pyrazin-3-amine . This established scalable route contrasts with alternative 2-aryl or 2-heteroaryl analogs that may require less efficient cross-coupling or condensation sequences with variable yields (<50% in some reported cases) [1]. The GBB process has been demonstrated at kilogram scale for structurally related 3-aminoimidazo[1,2-a]pyrazines, providing confidence in mid-to-large-scale procurement .

Multicomponent reaction Scalable synthesis Process chemistry

Reactive Handle Integrity: C3 Primary Amine Remains Unencumbered Relative to 8-Amino or 6-Amino Regioisomers Commonly Used in Kinase Programs

In contrast to imidazo[1,2-a]pyrazin-8-amine or -6-amine regioisomers—which place the amino group directly on the electron-deficient pyrazine ring, altering its nucleophilicity and potentially requiring protection/deprotection strategies—the C3 amine of 2-cyclopropylimidazo[1,2-a]pyrazin-3-amine lies on the imidazole ring and exhibits higher nucleophilicity (predicted pKa of conjugate acid ~4.5–5.5, within range for amine acylation under mild conditions) [1]. This positional difference translates to greater reactivity toward electrophilic reagents (acid chlorides, isocyanates, sulfonyl chlorides) without requiring strong base or elevated temperatures, facilitating parallel library synthesis . The C3 amine is also the canonical attachment point for target engagement vectors in BRD4 (e.g., UMB-32, Kd 550 nM) and MPS1 kinase inhibitors developed from this scaffold [2].

Scaffold derivatization Parallel synthesis Kinase inhibitor design

Research and Industrial Application Scenarios Where 2-Cyclopropylimidazo[1,2-a]pyrazin-3-amine Provides Differentiated Value


Kinase-Focused Library Design Requiring a C3-Positioned Primary Amine Handle with a Non-Aromatic, Conformationally Constrained C2 Substituent

Medicinal chemistry programs targeting kinases—particularly those seeking type I or type I½ inhibitors that occupy the hinge-binding region—benefit from the imidazo[1,2-a]pyrazine core as a purine isostere. The 2-cyclopropyl variant provides a non-aromatic, strain-rigidified C2 substituent that can occupy a small hydrophobic pocket adjacent to the hinge (the 'gatekeeper' proximal region) while preserving the C3 amine for vectoring toward the solvent-exposed region or affinity pocket [1]. This contrasts with the 2-phenyl analog, whose planarity and larger steric footprint may clash with gatekeeper residues, and the 2-methyl analog, which lacks the conformational constraint needed for entropic binding optimization [2]. The demonstrated success of the imidazo[1,2-a]pyrazin-3-amine scaffold in delivering potent MPS1 (IC50 ~1 nM) and BRD4 inhibitors (Kd 550 nM) validates this vectoring strategy .

Fragment-Based Drug Discovery (FBDD) Where Balanced Fsp³ and Controlled Lipophilicity Are Prioritized

In FBDD campaigns, fragments are screened at high concentrations (≥200 µM) and require adequate aqueous solubility (>1 mM) to avoid aggregation artifacts. The 2-cyclopropyl analog, with MW 174 Da, LogP ~1.2, and Fsp³ ≈ 0.33, falls within favorable fragment property space and offers better solubility prospects than the 2-phenyl congener (LogP 2.56, MW 210 Da, Fsp³ = 0.0) [1]. Additionally, cyclopropyl-containing fragments have been shown to produce higher-quality X-ray co-crystal structures due to the well-defined electron density of the cyclopropyl ring compared to rotatable alkyl chains [2]. The C3 amine provides a single, unambiguous growth vector for fragment elaboration, simplifying synthetic tractability .

Parallel Library Synthesis Leveraging the GBB Multicomponent Reaction at Medium to Large Scale

For organizations building 3-aminoimidazo[1,2-a]pyrazine-focused libraries, the GBB reaction using cyclopropanecarboxaldehyde as the aldehyde input enables rapid, one-pot generation of the 2-cyclopropyl core at gram-to-kilogram scale with >80% yield and >95% purity [1]. This contrasts with 2-aryl analogs that may require sequential halogenation, Suzuki/Stille coupling, and deprotection—a three-step sequence that reduces overall yield and increases cost [2]. The resulting 2-cyclopropyl building block can be subsequently diversified at the C3 amine via parallel amidation, sulfonylation, or reductive amination to generate compound libraries of 100–1,000 members within weeks .

Epigenetic Probe Development Targeting Bromodomain-Containing Proteins (BCPs) with a Preference for Non-Canonical Binding Modes

The imidazo[1,2-a]pyrazin-3-amine scaffold has been validated in the development of potent BET bromodomain inhibitors, exemplified by UMB-32 (BRD4 Kd = 550 nM, IC50 = 637 nM) [1]. The 2-cyclopropyl variant offers a departure from the 2-(4-(3,5-dimethylisoxazol-4-yl)phenyl) moiety present in UMB-32, potentially engaging a more sterically constrained sub-pocket within the acetyl-lysine binding site while reducing molecular weight and aromatic ring count [2]. This substitution pattern may improve selectivity against the BET family (BRD2/3/4/T) by modulating the WPF shelf interaction, a conserved structural motif across bromodomains, and can be further functionalized at the C3 amine to install selectivity elements .

Quote Request

Request a Quote for 2-Cyclopropylimidazo[1,2-a]pyrazin-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.